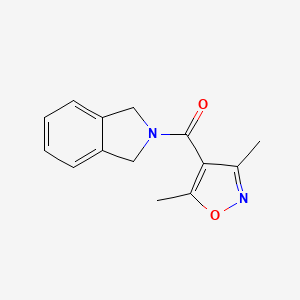

2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-7-11-5-3-4-6-12(11)8-16/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRYEWMNZHYUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the construction of the oxazole ring followed by the introduction of the isoindole moiety. Common synthetic routes include:

Oxazole Synthesis: The oxazole ring can be synthesized through cyclodehydration of amino acids or their derivatives. For example, 3,5-dimethyl-1,2-oxazole-4-carboxylic acid can be obtained by cyclization of the corresponding amino acid.

Isoindole Formation: The isoindole moiety can be constructed through a series of reactions, including the condensation of phthalic anhydride with amines or amides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol (C2H5OH) are typical reducing agents.

Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its biological activity.

Medicine: The compound has been studied for its medicinal properties, including its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include derivatives with isoindole cores substituted by heterocyclic or sulfur-containing groups. Key comparisons:

- Oxazole vs. Sulfur-Containing Groups : The oxazole’s nitrogen and oxygen atoms facilitate hydrogen bonding (e.g., N–H⋯O interactions), whereas sulfur in sulfanyl analogs promotes hydrophobic interactions and metal coordination .

Physicochemical Properties

- Solubility: The oxazole carbonyl group enhances water solubility compared to benzoyl derivatives but less than sulfanyl-quinazolinone analogs due to the latter’s polar quinazolinone moiety.

- Melting Points : Oxazole derivatives typically exhibit higher melting points (est. 180–220°C) than benzoyl analogs (150–170°C) due to stronger intermolecular H-bonding .

Data Table: Key Properties of Selected Isoindole Derivatives

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an isoindole moiety linked to a 3,5-dimethyl-1,2-oxazole group. This structural configuration is pivotal for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 233.26 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that modulate neurotransmitter release or cellular signaling pathways.

- Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative effects against certain cancer cell lines by disrupting microtubule formation during mitosis.

Biological Evaluations

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

Research has demonstrated that derivatives of the isoindole structure exhibit significant anticancer properties. For instance:

- Case Study : A study on similar compounds showed that they inhibited cell proliferation in breast and colon cancer cell lines through microtubule disruption mechanisms .

Neuroprotective Effects

Another area of interest is the neuroprotective potential:

- In vitro Studies : Compounds with similar oxazole structures have been noted for their ability to protect neuronal cells from amyloid-beta-induced toxicity. They achieved this by reducing oxidative stress and inflammation in neuronal cultures .

Case Studies and Research Findings

A selection of relevant research findings highlights the biological activity of the compound:

- Antiproliferative Activity :

- Neuroprotection :

- Anthelmintic Activity :

Q & A

Basic: What are the common synthetic routes for preparing 2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole?

Methodological Answer:

The synthesis typically involves coupling reactions between 3,5-dimethylisoxazole-4-carbonyl chloride and isoindoline derivatives. For example:

- Step 1: React 3,5-dimethylisoxazole-4-carbonyl chloride (synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride) with 2,3-dihydro-1H-isoindole under anhydrous conditions.

- Step 2: Use a base like potassium carbonate (K₂CO₃) in acetonitrile to facilitate nucleophilic acyl substitution, as demonstrated in analogous syntheses of isoindole derivatives .

- Purification: Recrystallization from ethanol or acetonitrile yields high-purity product (89% yield in similar reactions) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., isoindole NH at δ 4.5–5.5 ppm, oxazole methyl groups at δ 2.1–2.4 ppm).

- ¹³C NMR confirms carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to verify the molecular formula (C₁₅H₁₅N₂O₂) .

- Infrared (IR): Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (oxazole ring, ~1250 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example:

- Contradiction Analysis: Discrepancies in NMR vs. crystallographic data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution vs. solid state. Use DFT calculations (e.g., Gaussian) to model conformers and compare with experimental data .

Advanced: What strategies optimize the compound’s reactivity for functionalization?

Methodological Answer:

- Oxazole Modification: The 4-carbonyl group is electrophilic; nucleophilic addition (e.g., Grignard reagents) at the carbonyl can introduce alkyl/aryl groups. Protect the isoindole NH with Boc groups to prevent side reactions .

- Isoindole Functionalization:

- Oxidation: Use m-CPBA or RuO₄ to oxidize the isoindole ring to phthalimide derivatives, altering solubility and bioactivity .

- Cross-Coupling: Suzuki-Miyaura coupling on halogenated isoindole derivatives (e.g., bromine at C5) introduces aryl/heteroaryl groups .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Oxazole Substituents: Bulkier groups (e.g., 3,5-diethyl) reduce antimicrobial activity due to steric hindrance, as seen in related quinazolinone derivatives .

- Isoindole Modifications: Adding electron-withdrawing groups (e.g., -NO₂) to the isoindole ring enhances binding to bacterial gyrase (MIC reduced from 32 µg/mL to 8 µg/mL in analogs) .

- In Silico Modeling: Dock the compound into target proteins (e.g., CYP450 enzymes) using AutoDock Vina to predict metabolic stability and off-target effects .

Basic: What are the solubility and stability profiles under varying conditions?

Methodological Answer:

- Solubility:

- Stability:

Advanced: How to address contradictory bioassay results across studies?

Methodological Answer:

- Assay Optimization:

- Data Normalization: Report IC₅₀ values relative to cell viability assays (e.g., MTT) to account for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.